

An In-depth Technical Guide to Triphenylphosphine (C₁₈H₁₅P)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenylphosphine

Cat. No.: B044618

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C₆H₅)₃, often abbreviated as PPh₃.^[1] It is a versatile and widely utilized reagent in both academic and industrial settings, valued for its nucleophilicity and mild reducing properties.^[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its relevance in organic synthesis and drug development.

Chemical Formula, Structure, and Properties

Triphenylphosphine is a crystalline solid at room temperature, composed of a central phosphorus atom bonded to three phenyl groups.^[3] The molecule adopts a pyramidal structure with the phenyl groups arranged in a propeller-like fashion.^{[1][4]} The central phosphorus atom is sp³ hybridized, with one hybrid orbital occupied by a lone pair of electrons, which is the source of its nucleophilicity.^[3]

1.1. Physical and Chemical Properties

The key quantitative data for **triphenylphosphine** are summarized in the table below for easy reference.

Property	Value	References
Chemical Formula	C ₁₈ H ₁₅ P	[1] [2]
Molar Mass	262.29 g·mol ⁻¹	[1] [5]
Appearance	White crystalline solid	[1] [2] [5]
Melting Point	80 °C (353 K)	[1] [3]
Boiling Point	377 °C (650 K)	[1] [3]
Density	1.1 - 1.194 g·cm ⁻³	[1] [2]
Solubility in Water	Insoluble	[1] [3]
Solubility	Soluble in non-polar organic solvents (e.g., benzene, diethyl ether, THF, dichloromethane)	[1] [2] [4]
pKa of conjugate acid	2.73 (aqueous scale)	[1]
Dipole Moment	1.4 - 1.44 D	[1] [4]

1.2. Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **triphenylphosphine** and its reaction products.

Spectroscopic Data	Characteristic Features	References
³¹ P NMR (Proton Decoupled)	Chemical shift (δ) \approx -5 to -6 ppm (relative to H ₃ PO ₄). The exact shift is solvent-dependent.	[6]
¹ H NMR	Complex multiplet in the aromatic region (approx. δ 7.2-7.4 ppm) due to the phenyl protons.	
¹³ C NMR	Multiple signals in the aromatic region (approx. δ 128-138 ppm).	
Infrared (IR) Spectroscopy	P-Ph stretch: \sim 1090 cm ⁻¹ , C-H stretch (aromatic): $>$ 3000 cm ⁻¹ , C=C stretch (aromatic): \sim 1581, 1475, 1435 cm ⁻¹ , C-H wagging (monosubstituted benzene): \sim 742, 692 cm ⁻¹	[7][8]
Mass Spectrometry (EI)	Molecular Ion (M ⁺): m/z = 262. Key fragments often correspond to the loss of phenyl groups.	[9]

Synthesis of Triphenylphosphine

Triphenylphosphine can be synthesized via several routes, with the choice of method depending on the scale and available starting materials.

2.1. Laboratory Scale Synthesis

In a laboratory setting, **triphenylphosphine** is commonly prepared by the reaction of phosphorus trichloride (PCl₃) with a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium.[1][10]

- Reaction: $3 \text{C}_6\text{H}_5\text{MgBr} + \text{PCl}_3 \rightarrow \text{P}(\text{C}_6\text{H}_5)_3 + 3 \text{MgBrCl}$

2.2. Industrial Scale Synthesis

The industrial synthesis typically involves the reaction of phosphorus trichloride, chlorobenzene, and sodium metal at elevated temperatures.[\[1\]](#)[\[2\]](#)[\[10\]](#)

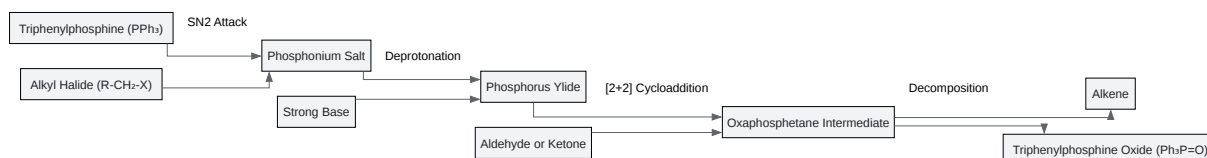
- Reaction: $\text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Cl} + 6 \text{Na} \rightarrow \text{P}(\text{C}_6\text{H}_5)_3 + 6 \text{NaCl}$

Key Reactions and Applications in Drug Development

Triphenylphosphine's utility in organic synthesis is extensive. It functions as a potent nucleophile and a mild reducing agent, driving reactions often by the formation of the thermodynamically stable **triphenylphosphine** oxide ($\text{Ph}_3\text{P}=\text{O}$) as a byproduct.[\[5\]](#) This byproduct can sometimes be challenging to separate from the desired product, often requiring chromatographic purification.[\[5\]](#)[\[11\]](#)

3.1. The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing the conversion of aldehydes and ketones into alkenes.[\[4\]](#)[\[12\]](#) This reaction is invaluable in drug development for constructing carbon-carbon double bonds with high regioselectivity. The process begins with the formation of a phosphonium salt from **triphenylphosphine** and an alkyl halide, which is then deprotonated by a strong base to form a phosphorus ylide. [\[12\]](#)[\[13\]](#)

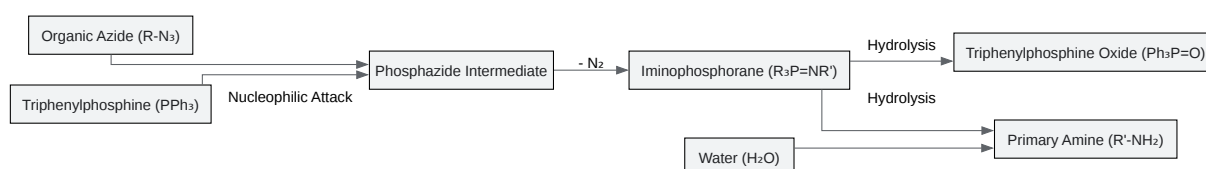


[Click to download full resolution via product page](#)

Caption: The Wittig Reaction Workflow.

3.2. The Staudinger Reaction (Reduction)

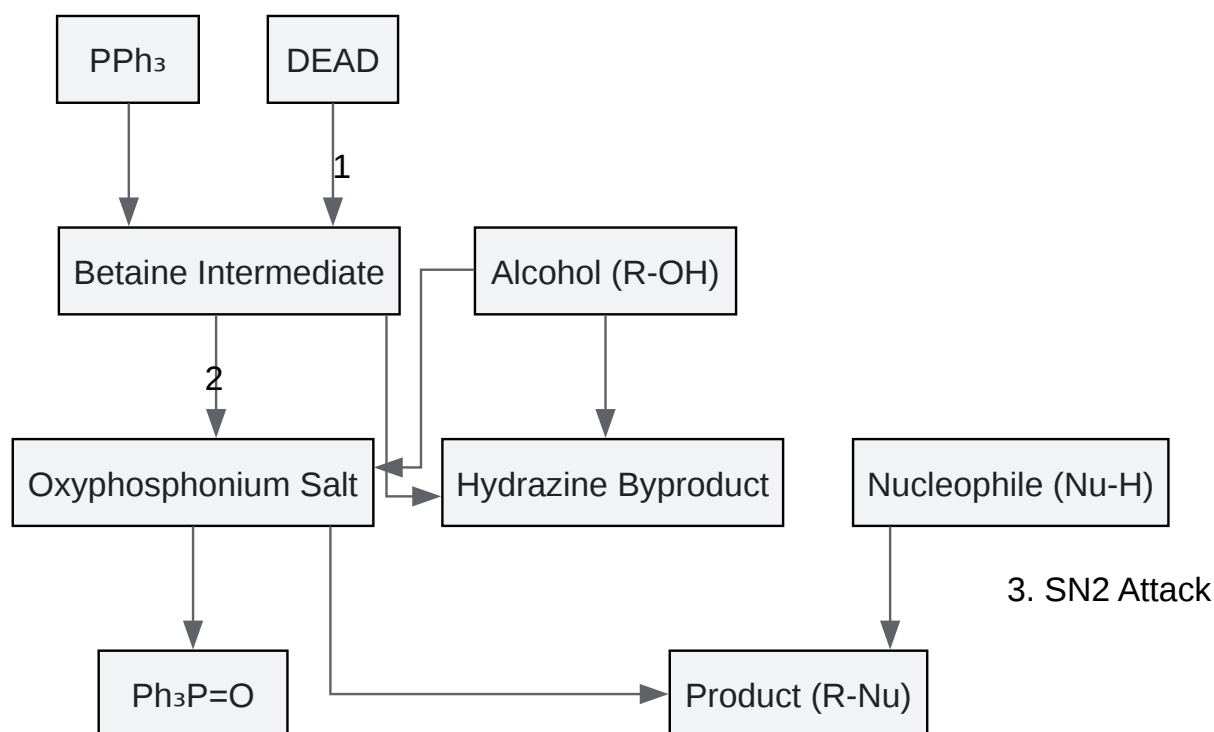
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines.[2][14] This two-step process is crucial in medicinal chemistry for introducing amine functionalities, which are common in pharmaceutical compounds. **Triphenylphosphine** reacts with the organic azide to form an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine and **triphenylphosphine** oxide.[14]

[Click to download full resolution via product page](#)

Caption: The Staudinger Reaction Pathway.

3.3. The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols into esters, ethers, azides, and other functional groups.[3][15] The reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon, making it highly valuable in the synthesis of chiral drugs and natural products.[3][16] **Triphenylphosphine** and an azodicarboxylate (like DEAD or DIAD) activate the alcohol, allowing it to be displaced by a suitable nucleophile.[16]



[Click to download full resolution via product page](#)

Caption: The Mitsunobu Reaction Mechanism.

3.4. Ligand in Homogeneous Catalysis

Triphenylphosphine serves as a critical L-type ligand in numerous transition metal-catalyzed reactions.[3] It stabilizes metal centers and influences the catalyst's activity and selectivity through its steric and electronic properties.[12] A prominent example is its use in Wilkinson's catalyst ($[\text{RhCl}(\text{PPh}_3)_3]$), which is employed for the hydrogenation of alkenes.[12] It is also used in other important transformations such as hydroformylation, Suzuki coupling, and Heck reactions.[1][2]

Experimental Protocols

The following are representative, detailed protocols for key reactions involving **triphenylphosphine**.

4.1. Protocol 1: Wittig Reaction - Synthesis of Ethyl 4-nitrocinnamate

This protocol describes a greener, one-pot Wittig reaction.^[4]

- Materials: 4-nitrobenzaldehyde (3.3 mmol), **triphenylphosphine** (5.0 mmol), ethyl bromoacetate (6.6 mmol), saturated aqueous sodium bicarbonate (10 mL), ethyl acetate, brine, calcium chloride.
- Procedure:
 - To a round-bottom flask, add 4-nitrobenzaldehyde, **triphenylphosphine**, and a magnetic stir bar.
 - Add 10 mL of saturated aqueous sodium bicarbonate solution.
 - Add ethyl bromoacetate to the mixture via syringe.
 - Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 35-40 minutes.
 - After reflux, cool the reaction flask to room temperature.
 - Transfer the contents to a separatory funnel. Rinse the flask with 10 mL of ethyl acetate and add it to the separatory funnel to dissolve any remaining solids.
 - Perform a liquid-liquid extraction. Separate the layers. Extract the aqueous layer three more times with 5 mL of ethyl acetate each time.
 - Combine all organic layers and wash with 15 mL of brine.
 - Dry the organic layer over anhydrous calcium chloride, then filter to remove the drying agent.
 - Evaporate the solvent under a gentle stream of air or using a rotary evaporator.
 - Recrystallize the crude solid product from a 95% ethanol/water mixture to obtain the pure alkene.

4.2. Protocol 2: Staudinger Reduction of an Organic Azide

This protocol is a general procedure for the reduction of an azide to its corresponding amine, which is then protected.^[10]

- Materials: Organic azide (1.0 eq), **triphenylphosphine** (2.0 eq), tetrahydrofuran (THF), water (10.0 eq), di-tert-butyl dicarbonate (Boc₂O, 2.0 eq).
- Procedure:
 - Dissolve the organic azide (e.g., 2.31 mmol) in THF (20 mL) in a round-bottom flask.
 - Add **triphenylphosphine** and water at room temperature.
 - Heat the reaction mixture to 65 °C and stir for approximately 6 hours, monitoring by TLC until the starting azide is consumed.
 - Cool the mixture to room temperature.
 - Add di-tert-butyl dicarbonate to protect the newly formed amine. Stir for 1 hour at room temperature.
 - Pour the reaction mixture into water and extract with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting residue by silica gel column chromatography to yield the pure Boc-protected amine.

4.3. Protocol 3: Mitsunobu Esterification

This is a typical protocol for the esterification of an alcohol with inversion of stereochemistry.^[16]

- Materials: Alcohol (1.0 eq), carboxylic acid (1.0-1.5 eq), **triphenylphosphine** (1.0-1.5 eq), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0-1.5 eq), anhydrous tetrahydrofuran (THF).
- Procedure:

- In a flame-dried, argon-purged flask, dissolve the alcohol, carboxylic acid, and **triphenylphosphine** in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of DEAD (or DIAD) in THF dropwise to the stirred mixture. A color change and/or precipitate may be observed.
- Allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates completion.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to separate the desired ester from the **triphenylphosphine** oxide and hydrazine byproducts.

Safety and Handling

Triphenylphosphine is considered an irritant upon acute exposure.[5] For chronic exposure, it poses neurological risks.[5] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety goggles) should be worn.[17][18] It is incompatible with strong oxidizing agents and strong acids.[5][18] **Triphenylphosphine** undergoes slow oxidation in air to form **triphenylphosphine** oxide; therefore, it should be stored in a tightly sealed container in a cool, dry place.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 8. rsc.org [rsc.org]
- 9. Phosphine, triphenyl- [webbook.nist.gov]
- 10. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 11. US5527966A - Preparation of triphenylphosphine - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. ionicviper.org [ionicviper.org]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triphenylphosphine (C₁₈H₁₅P)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044618#triphenylphosphine-chemical-formula-c18h15p-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com